Isolongifolene

Descripción general

Descripción

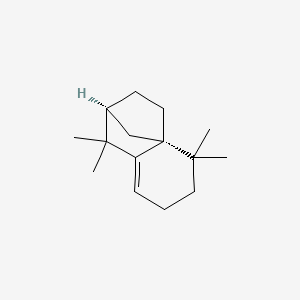

El isolongifoleno es un sesquiterpeno de origen natural, una clase de terpenos que constan de tres unidades de isopreno. Es un compuesto tricíclico con una estructura única que ha despertado interés debido a sus diversas aplicaciones en diferentes campos. El isolongifoleno se encuentra principalmente en los aceites esenciales de ciertas especies de pinos y es conocido por su distintivo aroma amaderado.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El isolongifoleno se puede sintetizar a partir del longifoleno, otro sesquiterpeno, a través de una serie de reacciones químicas. Un método común implica la isomerización del longifoleno utilizando catalizadores ácidos. Por ejemplo, el longifoleno se puede tratar con ácido acético glacial y un catalizador para producir isolongifoleno . Otro método implica el uso de ondas ultrasónicas en presencia de un catalizador para facilitar el proceso de isomerización .

Métodos de Producción Industrial: A escala industrial, el isolongifoleno se produce a menudo a partir del aceite de trementina, que es una materia prima fácilmente disponible y económica. El proceso implica la isomerización catalítica del longifoleno presente en el aceite de trementina a isolongifoleno .

Análisis De Reacciones Químicas

Reaction Conditions and Performance:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 180°C | |

| Catalyst Loading | 10 wt% (relative to substrate) | |

| Reaction Time | 2 hours | |

| Conversion | 90–92% | |

| Selectivity | 100% |

Mechanism :

-

Longifolene’s double bond reacts with Brønsted acid sites on SZ, forming a carbocation intermediate.

-

Rearrangement via hydride and methyl shifts yields this compound .

Supramolecular Cyclization

Encapsulation in a resorcinarene-based supramolecular catalyst enables cyclization of cyclofarnesyl acetate to this compound as the sole product .

Key Features:

-

Catalyst : Self-assembled resorcinarene capsule (I ).

-

Mechanism :

Epoxidation and Rearrangement

This compound epoxide undergoes acid-catalyzed rearrangement to ketones or secondary alcohols.

| Reaction | Conditions | Product Yield | Source |

|---|---|---|---|

| Epoxide → Ketone | 1% HCl in CHCl₃ | 62% | |

| Epoxide → Secondary Alcohol | Adsorption on Al₂O₃/SiO₂ | 55% |

Mechanistic Pathway :

Acylation

Longifolene derivatization via ion-exchange resins yields this compound alongside acetylated byproducts (e.g., acetyl longifoline at 6.06% purity) .

Atmospheric Degradation

This compound reacts with NO₃ radicals in the gas phase, influencing its environmental persistence:

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|

| This compound + NO₃ | (3.9 ± 1.6) × 10⁻¹² |

Implications :

Catalyst Reusability

Nanocrystalline SZ catalysts retain activity over multiple cycles:

| Cycle | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|

| 1 | 92 | 100 | |

| 2 | 89 | 100 | |

| 3 | 85 | 100 |

Regeneration : Calcination at 550°C restores catalytic activity .

Aplicaciones Científicas De Investigación

El isolongifoleno tiene una amplia gama de aplicaciones en la investigación científica:

Química: En química orgánica, el isolongifoleno se utiliza como material de partida para la síntesis de diversas moléculas complejas. Su estructura única lo convierte en un tema interesante para estudiar mecanismos de reacción y estereoquímica .

Biología: El isolongifoleno y sus derivados se han estudiado por sus actividades biológicas. Por ejemplo, la isolongifolenona, un derivado del isolongifoleno, se ha encontrado que es un repelente efectivo contra mosquitos y garrapatas .

Medicina: La investigación ha demostrado que el isolongifoleno posee propiedades antioxidantes, antiinflamatorias y anticancerígenas. Se ha estudiado por su posible uso en el tratamiento de la lesión por isquemia/reperfusión hepática y otras afecciones médicas .

Industria: El isolongifoleno se utiliza ampliamente en la industria de las fragancias debido a su agradable aroma amaderado. También se utiliza en la producción de perfumes, cosméticos y otros productos para el cuidado personal .

Mecanismo De Acción

El mecanismo de acción del isolongifoleno varía según su aplicación. En los sistemas biológicos, el isolongifoleno ejerce sus efectos a través de varios objetivos moleculares y vías. Por ejemplo, sus propiedades antioxidantes se atribuyen a su capacidad para eliminar los radicales libres y reducir el estrés oxidativo . En el caso de sus efectos antiinflamatorios, el isolongifoleno inhibe la producción de citoquinas y mediadores proinflamatorios .

Comparación Con Compuestos Similares

El isolongifoleno es similar a otros sesquiterpenos como el longifoleno, la isolongifolenona y el cedreno. Es único en su estructura y en las reacciones específicas que experimenta.

Compuestos Similares:

Longifoleno: Un sesquiterpeno tricíclico que sirve como precursor del isolongifoleno.

Isolongifolenona: Un derivado oxidado del isolongifoleno con aplicaciones en la industria de las fragancias.

El isolongifoleno destaca por su versatilidad en reacciones químicas y su amplia gama de aplicaciones en diversos campos.

Actividad Biológica

Isolongifolene is a sesquiterpene compound with significant biological activities that have garnered attention in various fields, including pharmacology, agriculture, and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is structurally related to longifolene and is characterized by its unique bicyclic structure. It has been identified in several plant species and possesses a range of bioactive properties.

Antimicrobial Activity

Research Findings:

this compound exhibits notable antimicrobial properties. A study demonstrated that this compound-loaded chitosan nanoparticles showed significant antimicrobial activity against various pathogens. The nanoparticles were synthesized and characterized for their potential use in drug delivery systems aimed at combating infections .

Table 1: Antimicrobial Efficacy of this compound-Loaded Nanoparticles

| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Anti-Cancer Properties

Case Studies:

Recent studies have highlighted the potential of this compound in cancer therapy. The formulation of this compound-loaded nanoparticles has shown promise in enhancing the efficacy of chemotherapeutic agents while reducing side effects. The nanoparticles demonstrated sustained release profiles and compatibility with plasma, indicating their potential as adjuvants in cancer treatment .

In Vitro Release Study:

The release kinetics of this compound from chitosan nanoparticles were evaluated using a dialysis membrane method. The results indicated that about 50% of this compound was released over a period of 10 hours, suggesting a controlled release mechanism conducive for therapeutic applications .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for developing treatments for inflammatory diseases.

Applications in Agriculture

Pesticidal Activity:

this compound has been explored as a natural pesticide due to its insecticidal properties. Studies have shown that it can effectively repel certain agricultural pests without harming beneficial insects, making it an environmentally friendly alternative to synthetic pesticides.

Propiedades

IUPAC Name |

(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUAYTJDLQBXCQ-NHYWBVRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044518 | |

| Record name | (-)-Isolongifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-66-6, 17015-38-2 | |

| Record name | (-)-Isolongifolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolongifolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolongifolene, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017015382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isolongifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLONGIFOLENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0LN4V7EY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLONGIFOLENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6N25M90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.